Cinoxacin, chemically known as 1-ethyl-4(1H)-oxo-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid, is a synthetic organic acid belonging to the quinolone class of antibacterial agents. [ [] ] It exhibits potent activity against most aerobic gram-negative bacteria, especially those associated with urinary tract infections (UTIs). [ [] ] Structurally, cinoxacin shares similarities with nalidixic acid and oxolinic acid. [ [] ]
Cinoxacin is classified as a fluoroquinolone antibiotic, a subclass of quinolone antibiotics characterized by their broad-spectrum antibacterial activity. It was developed in the 1970s and is particularly effective against strains of the Enterobacteriaceae family, which are commonly responsible for urinary tract infections. Cinoxacin is recognized for its ability to penetrate tissues and achieve therapeutic concentrations in urine, making it effective for treating such infections .
The synthesis of cinoxacin involves several steps that typically include the formation of key intermediates through various chemical reactions. The general synthetic route can be summarized as follows:
Recent advancements have focused on continuous-flow synthesis techniques that enhance yield and reduce reaction times significantly. For instance, a streamlined process has been reported that achieves high yields with minimal intermediate isolation .
Cinoxacin's molecular structure is characterized by a bicyclic core composed of a quinolone ring fused to a piperazine or similar nitrogen-containing ring. The molecular formula is , with a molecular weight of approximately 342.35 g/mol.
Cinoxacin participates in various chemical reactions that are crucial for its antibacterial activity:
Cinoxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA synthesis. It achieves this by:
Cinoxacin exhibits several notable physical and chemical properties:
The drug's pharmacokinetics includes rapid absorption after oral administration, achieving peak plasma concentrations within one hour.
Cinoxacin's primary application is in the treatment of urinary tract infections caused by susceptible bacteria. Its effectiveness against Gram-negative organisms makes it particularly valuable in clinical settings. Additional applications include:
Cinoxacin emerged as a significant synthetic antibacterial agent during the early evolution of quinolone antibiotics, which began with the accidental discovery of nalidixic acid in 1962 as a by-product of chloroquine synthesis [8]. As a first-generation quinolone, cinoxacin was developed to improve upon the limited spectrum and pharmacokinetic limitations of early quinolones while retaining their core mechanism of action—inhibition of bacterial DNA gyrase [1] [8]. The quinolone class expanded rapidly in the 1970s, with researchers systematically modifying the core 4-quinolone structure to enhance antibacterial efficacy. Cinoxacin represented one of several early derivatives (including oxolinic acid and pipemidic acid) that offered modest improvements in potency against Gram-negative pathogens, particularly within the Enterobacteriaceae family, while remaining primarily indicated for urinary tract infections (UTIs) [5] [8].
Table 1: Key Generational Development of Quinolone Antibiotics
Generation | Representative Agents | Primary Spectrum Enhancement | Structural Innovations |
---|---|---|---|
First (1960s-1970s) | Nalidixic acid, Cinoxacin, Oxolinic acid | Gram-negative bacteria (excluding Pseudomonas) | Unsubstituted or simple substitutions at N1, C7 positions |
Second (1980s) | Ciprofloxacin, Norfloxacin, Ofloxacin | Expanded Gram-negative including Pseudomonas; some Gram-positive | C6-fluorination + C7-piperazinyl group |
Third (1990s) | Levofloxacin, Sparfloxacin | Enhanced Gram-positive and atypical pathogens | C8 heterocycles; C5 amino/methyl groups |
Fourth (2000s) | Moxifloxacin, Gemifloxacin | Broad-spectrum with anaerobic coverage | C7 azabicyclic substituents; C8 methoxy group |
Cinoxacin's chemical structure (1-ethyl-1,4-dihydro-4-oxo[1,3]-dioxolo[4,5-g]cinnoline-3-carboxylic acid) reflects strategic modifications to the original quinolone scaffold aimed at optimizing antibacterial activity [1] [9]. Its synthesis began with 2-amino-4,5-methylenedioxyacetophenone, which underwent diazotation and spontaneous heterocyclization to form the 4-hydroxy-6,7-methylenedioxycinnoline intermediate [1]. Subsequent bromination, cyanation, ethylation, and hydrolysis yielded cinoxacin. This complex process introduced two critical features distinguishing it from predecessors:
Table 2: Structural Comparison of Early Quinolones
Compound | Core Structure | N1 Substituent | C7 Substituent | C6-C7 Modifications | Year Introduced |
---|---|---|---|---|---|
Nalidixic acid | 1,8-Naphthyridone | Ethyl | Unsubstituted | Unfused | 1962 |
Oxolinic acid | Quinolone | Ethyl | Unsubstituted | Unfused | 1970s |
Cinoxacin | Cinnoline | Ethyl | Unsubstituted | Methylenedioxy bridge | 1979/1980 |
Despite these innovations, cinoxacin shared limitations with its predecessors: minimal serum concentrations and inadequate tissue penetration restricted its use to uncomplicated UTIs [7] [9]. Crucially, it lacked the C6-fluorine atom characteristic of fluoroquinolones (e.g., ciprofloxacin), which later revolutionized the class by markedly broadening spectrum and potency [8].
Cinoxacin's regulatory journey exemplifies the lifecycle of first-generation quinolones, transitioning from initial promise to restricted use due to evolving resistance and safety concerns:
Table 3: Regulatory Timeline of Cinoxacin
Year | Regulatory Event | Region/Agency | Significance |
---|---|---|---|
1972 | Patent granted | Global (Eli Lilly) | Protected synthetic route: US Patent 3,669,965 |
1979 | Initial marketing authorization | UK, Switzerland | Brand name: Cinobac |
1980 | FDA approval | USA | Indication: Uncomplicated UTIs |
1992 | Distribution rights transfer | USA/Canada (Oclassen) | Focused promotion to urologists |
2005 | Labeling revision (100 mg withdrawal) | USA | Reflects declining use |
2019 | Marketing authorization suspension | European Union | Part of EU-wide quinolone restrictions |
Within the quinolone classification system, cinoxacin is firmly categorized as a first-generation agent, characterized by its narrow Gram-negative spectrum, lack of systemic bioavailability, and primary UTI indication [4] [8]. Taxonomically, it belongs to the cinnoline subgroup rather than the classic quinolone or naphthyridone structures, though this distinction did not confer significant clinical advantages over contemporaries [7] [9]. Its antibacterial spectrum was largely confined to Enterobacteriaceae:
Pharmacokinetically, cinoxacin exhibited rapid oral absorption (peak serum: 1–3 hours) but extensive protein binding (60–80%) and a short half-life (1.5 hours) [9]. Approximately 40–60% was excreted unchanged in urine, achieving therapeutic concentrations only in the bladder and prostatic tissues [1] [9]. By the 1990s, its clinical role was eclipsed by fluoroquinolones, which offered broader spectra, better tissue penetration, and twice-daily dosing [8]. The 2019 EU-wide suspension underscored that first-generation quinolones like cinoxacin no longer satisfied modern risk-benefit standards, except in highly specific, culture-proven scenarios where alternatives are absent [10].
Table 4: Spectrum of Activity of First-Generation Quinolones
Pathogen | Nalidixic Acid | Oxolinic Acid | Cinoxacin | Clinical Relevance |
---|---|---|---|---|
Escherichia coli | +++ | +++ | +++ | Common UTI pathogen |
Klebsiella pneumoniae | ++ | ++ | +++ | Nosocomial UTI/Respiratory |
Proteus mirabilis | ++ | ++ | +++ | Complicated UTI |
Proteus vulgaris | + | + | +++ | Resistant UTIs |
Enterobacter spp. | ± | + | ++ | Opportunistic infections |
Pseudomonas aeruginosa | – | – | – | Hospital-acquired infections |
Staphylococcus aureus | – | – | – | Skin/soft tissue infections |
Shigella spp. | + | ++ | + | Gastroenteritis |
(+++ = consistent activity; ++ = moderate activity; + = variable activity; ± = limited activity; – = inactive)Comparative data adapted from in vitro susceptibility studies [1] [3] [9]
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9